Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound that features a trimethoxyphenyl group.
Preparation Methods
The synthesis of Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the esterification of 3,4,5-trimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in the compound’s bioactivity .
Comparison with Similar Compounds
Ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors. These compounds share similar bioactivity due to the presence of the trimethoxyphenyl group but differ in their specific applications and molecular targets.
Properties
CAS No. |
388075-74-9 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O5/c1-6-20-15(16)10(2)7-11-8-12(17-3)14(19-5)13(9-11)18-4/h7-9H,6H2,1-5H3 |
InChI Key |
ODCJXHGUYLJZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)OC)OC)OC)C |
Origin of Product |
United States |
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